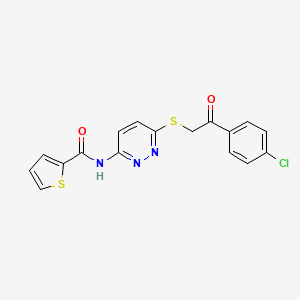

N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in immune cell development and function. CP-690,550 was developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis.

科学的研究の応用

- The compound has been investigated for its anti-fibrotic potential. In a study, novel 2-(pyridin-2-yl) pyrimidine derivatives (including this compound) were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these derivatives demonstrated better anti-fibrotic activities than existing drugs like Pirfenidone and Bipy55′DC. Notably, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited promising anti-fibrosis effects .

- Pyrimidine derivatives, including this compound, have been reported to possess antimicrobial activity. Their effectiveness against various pathogens makes them valuable in the fight against infections .

- Similar to antimicrobial properties, pyrimidine-based compounds have shown antiviral effects. Investigations into the antiviral activity of this compound could be worthwhile .

- Pyrimidine derivatives have been explored as potential antitumor agents. While specific data on this compound’s antitumor effects are not readily available, its pyrimidine core suggests that it might exhibit such properties .

- Collagen prolyl 4-hydroxylases play a crucial role in collagen synthesis. Inhibition of these enzymes can impact fibrosis and tissue remodeling. Given its anti-fibrotic potential, this compound may act as an inhibitor of collagen prolyl 4-hydroxylases .

- The pyrimidine moiety, including this compound, is considered a privileged structure in medicinal chemistry. Researchers often use it as a core scaffold to design novel heterocyclic compounds with diverse biological activities. Its potential applications extend beyond the specific examples mentioned above .

Anti-Fibrotic Activity

Antimicrobial Properties

Antiviral Potential

Antitumor Activity

Collagen Prolyl 4-Hydroxylase Inhibition

Chemical Biology and Medicinal Chemistry

作用機序

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit their function, leading to the death of the mycobacterium tuberculosis h37ra .

Biochemical Pathways

It’s known that similar compounds affect the life cycle of mycobacterium tuberculosis h37ra, disrupting its ability to survive and reproduce .

Pharmacokinetics

Similar compounds are designed to be absorbed into the body, distributed to the site of infection, metabolized to exert their effect, and eventually excreted from the body .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating that they may lead to the death of these bacteria .

Action Environment

Similar compounds are designed to maintain their stability and efficacy under various environmental conditions .

特性

IUPAC Name |

N-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2S2/c18-12-5-3-11(4-6-12)13(22)10-25-16-8-7-15(20-21-16)19-17(23)14-2-1-9-24-14/h1-9H,10H2,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCJMPPPKLHPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2485829.png)

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2485841.png)

![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)